molecular formula C8H10F2N2O B1434919 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine CAS No. 1256826-06-8

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B1434919
CAS No.: 1256826-06-8
M. Wt: 188.17 g/mol
InChI Key: SHGIBWPSNUWIMP-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoroethyl group attached to a methoxypyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine typically involves the reaction of 6-methoxypyridine with difluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and methoxypyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine include:

Properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGIBWPSNUWIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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